molecular formula C12H16O5 B13639912 3-(2,4,5-Trimethoxy-phenyl)-propionic acid

3-(2,4,5-Trimethoxy-phenyl)-propionic acid

Cat. No.: B13639912
M. Wt: 240.25 g/mol
InChI Key: UGHPWKLKDZLPNM-UHFFFAOYSA-N
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Description

3-(2,4,5-Trimethoxyphenyl)propanoic acid is a monocarboxylic acid consisting of propanoic acid having a 2,4,5-trimethoxyphenyl substituent at the 3-position. This compound is found in certain herbs and spices, such as Piper longum (long pepper) and Piper retrofractum (Javanese long pepper) .

Preparation Methods

The synthesis of 3-(2,4,5-trimethoxyphenyl)propanoic acid typically involves the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

3-(2,4,5-Trimethoxyphenyl)propanoic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3-(2,4,5-Trimethoxyphenyl)propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2,4,5-trimethoxyphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. It acts as a Bronsted acid, capable of donating a proton to an acceptor. This property allows it to participate in various biochemical reactions, influencing cellular processes and pathways .

Comparison with Similar Compounds

3-(2,4,5-Trimethoxyphenyl)propanoic acid can be compared with other similar compounds, such as:

    3-(3,4,5-Trimethoxyphenyl)propanoic acid: This compound has methoxy groups at the 3, 4, and 5 positions instead of the 2, 4, and 5 positions. It exhibits similar chemical properties but may have different biological activities.

    3-(2,3,4-Trimethoxyphenyl)propanoic acid: This compound has methoxy groups at the 2, 3, and 4 positions.

The uniqueness of 3-(2,4,5-trimethoxyphenyl)propanoic acid lies in its specific substitution pattern, which influences its chemical reactivity and biological activities.

Properties

Molecular Formula

C12H16O5

Molecular Weight

240.25 g/mol

IUPAC Name

3-(2,4,5-trimethoxyphenyl)propanoic acid

InChI

InChI=1S/C12H16O5/c1-15-9-7-11(17-3)10(16-2)6-8(9)4-5-12(13)14/h6-7H,4-5H2,1-3H3,(H,13,14)

InChI Key

UGHPWKLKDZLPNM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1CCC(=O)O)OC)OC

Origin of Product

United States

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